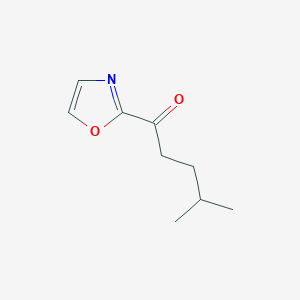

2-(4-Methylvaleryl)oxazole

CAS No.: 898759-29-0

Cat. No.: VC2477700

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898759-29-0 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.2 g/mol |

| IUPAC Name | 4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |

| Standard InChI | InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | NLBWULJUGUYPFQ-UHFFFAOYSA-N |

| SMILES | CC(C)CCC(=O)C1=NC=CO1 |

| Canonical SMILES | CC(C)CCC(=O)C1=NC=CO1 |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-Methylvaleryl)oxazole possesses a molecular formula of C9H13NO2, similar to its structural isomer 2-(3-Methylvaleryl)oxazole . The molecule consists of an oxazole ring with a 4-methylvaleryl substituent at the 2-position. The oxazole ring is a planar, aromatic five-membered heterocycle containing adjacent oxygen and nitrogen atoms that contribute to its unique electronic distribution.

Physical and Chemical Properties

Based on structural analysis and comparison with related oxazole derivatives, 2-(4-Methylvaleryl)oxazole exhibits the following physical and chemical properties:

| Property | Predicted Value/Description |

|---|---|

| Molecular Weight | 167.20 g/mol |

| Physical State | Likely a colorless to pale yellow liquid or crystalline solid at room temperature |

| Solubility | Probably soluble in common organic solvents (dichloromethane, chloroform, ethanol); limited water solubility |

| Boiling Point | Estimated >200°C (atmospheric pressure) |

| LogP | Moderate to high (approximately 2.0-3.0) due to the lipophilic 4-methylvaleryl group |

| Chemical Reactivity | Weak basicity (oxazole nitrogen), possible electrophilic aromatic substitution reactions, nucleophilic addition to carbonyl group |

The presence of the oxazole ring confers aromatic character to the compound, while the carbonyl group of the 4-methylvaleryl substituent provides a reactive site for nucleophilic addition reactions. The 4-methylvaleryl group enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems.

Synthesis Methods

Direct Synthesis from Carboxylic Acids

A highly efficient method for synthesizing substituted oxazoles directly from carboxylic acids has been developed using triflylpyridinium reagents . This approach proceeds through the formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates or tosylmethyl isocyanide. This method offers broad substrate scope with good functional group tolerance, making it potentially suitable for synthesizing 2-(4-Methylvaleryl)oxazole using 4-methylvaleric acid as the starting material.

The general procedure involves:

-

Reaction of carboxylic acid with DMAP (4-dimethylaminopyridine) in dichloromethane

-

Addition of DMAP-Tf (triflylpyridinium reagent)

-

Introduction of an appropriate isocyanide

-

Heating at 40°C for approximately 30 minutes

-

Purification by column chromatography

Alternative Synthetic Routes

Other potential synthesis routes for 2-(4-Methylvaleryl)oxazole may include:

-

Direct acylation of oxazole with 4-methylvaleryl chloride under Friedel-Crafts conditions

-

Condensation reactions involving appropriate precursors containing the 4-methylvaleryl moiety

-

Wittig reactions, which have been successfully employed for the synthesis of other substituted oxazoles

| Potential Activity | Scientific Rationale |

|---|---|

| Antimicrobial | Oxazole-containing compounds frequently demonstrate antibacterial and antifungal activities |

| Anti-inflammatory | The oxazole scaffold appears in numerous anti-inflammatory agents |

| Anticancer | Several oxazole derivatives show antiproliferative effects against various cancer cell lines |

| Enzyme Inhibition | The oxazole moiety can form key interactions with enzyme active sites |

The presence of the 4-methylvaleryl substituent likely enhances the compound's lipophilicity, potentially influencing its pharmacokinetic profile, membrane permeability, and biological target interactions.

Comparative Analysis with Related Oxazole Derivatives

Several structurally related oxazole compounds have demonstrated significant biological activities:

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 2-(4-Methylvaleryl)oxazole would typically include the following expected features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectral Parameter | Expected Signals |

|---|---|

| 1H NMR | Signals for oxazole ring protons (δ 7.0-8.0 ppm), methyl group (δ ~0.9 ppm), and methylene protons of the 4-methylvaleryl chain (δ 1.2-2.8 ppm) |

| 13C NMR | Signals for carbonyl carbon (δ ~190 ppm), oxazole ring carbons (δ 135-165 ppm), and aliphatic carbons (δ 10-40 ppm) |

Other Spectroscopic Techniques

| Technique | Expected Features |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic bands for C=N (1650-1600 cm-1), C=O (1700-1680 cm-1), and C-O stretching vibrations |

| Mass Spectrometry | Molecular ion peak at m/z 167 corresponding to the molecular weight, with fragmentation patterns characteristic of oxazole derivatives |

| UV-Visible Spectroscopy | Absorption maxima characteristic of the oxazole chromophore (typically 210-230 nm) |

Chromatographic Behavior

The chromatographic properties of 2-(4-Methylvaleryl)oxazole would be important for its isolation, purification, and analysis:

| Chromatographic Method | Expected Behavior |

|---|---|

| HPLC | Moderate to high retention on reverse-phase columns due to the lipophilic 4-methylvaleryl group |

| TLC | Rf value dependent on the stationary phase and solvent system used |

| GC | Retention index reflective of the compound's volatility and interaction with the stationary phase |

Structure-Activity Relationships

The relationship between the structure of 2-(4-Methylvaleryl)oxazole and its potential biological activity can be analyzed through comparison with structurally similar compounds:

Position and Nature of Substituents

The position of substituents on the oxazole ring significantly influences biological activity. Research on various substituted oxazoles has demonstrated that the nature and position of substituents can dramatically affect their photochemical behavior and biological properties . The 4-methylvaleryl group at the 2-position of the oxazole ring in 2-(4-Methylvaleryl)oxazole likely confers specific chemical and biological properties distinct from its isomers.

Effect of the 4-Methylvaleryl Group

The 4-methylvaleryl substituent contributes to the compound's:

-

Lipophilicity: The branched alkyl chain enhances lipophilicity, potentially improving membrane permeability

-

Steric properties: The branched structure may influence binding to biological targets

-

Metabolic stability: The branched nature of the substituent may affect its susceptibility to metabolic enzymes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume